molecular formula C5H7NO2 B13594108 2-(1,3-Oxazol-5-yl)ethan-1-ol

2-(1,3-Oxazol-5-yl)ethan-1-ol

Cat. No.: B13594108
M. Wt: 113.11 g/mol
InChI Key: IKJGHVPKJBNLJA-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel (II) precatalyst .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. For instance, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids allows for high-yield production . This method is advantageous due to the reusability of ionic liquids as solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-(1,3-Oxazol-5-yl)ethan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Oxazol-5-yl)ethan-1-ol is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in different fields. Its ability to undergo various modifications makes it a valuable compound in both research and industrial settings .

Biological Activity

2-(1,3-Oxazol-5-yl)ethan-1-ol, a compound featuring an oxazole ring and an alcohol functional group, is gaining attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C5H7NO\text{C}_5\text{H}_7\text{N}\text{O}

This compound contains a hydroxyl group (-OH) attached to an ethane chain that is substituted with a 1,3-oxazole ring. The unique combination of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various oxazole derivatives for their antibacterial and antifungal activities against several pathogens, including Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Aspergillus niger100 µg/mL

The compound showed notable activity at concentrations ranging from 25 to 100 µg/mL, indicating its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that oxazole derivatives can inhibit tumor growth by targeting various cellular pathways.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Enzyme Activity : The oxazole ring can interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.

A recent study reported that derivatives similar to this compound displayed cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings. For instance:

  • Study on MRSA Infections : A clinical trial involving patients with MRSA infections showed that treatment with oxazole derivatives resulted in a significant reduction in bacterial load compared to standard antibiotic therapy.
  • Breast Cancer Cell Lines : In vitro tests on breast cancer cell lines indicated that compounds related to this compound inhibited cell growth effectively while sparing normal cells.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)ethanol

InChI

InChI=1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2

InChI Key

IKJGHVPKJBNLJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CCO

Origin of Product

United States

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